4-Methyl-5-(morpholinosulfonyl)thiazol-2-amine
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Overview
Description
4-Methyl-5-(morpholinosulfonyl)thiazol-2-amine is a unique thiazole derivative with a molecular formula of C8H13N3O3S2 and a molecular weight of 263.3 g/mol . Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(morpholinosulfonyl)thiazol-2-amine typically involves the reaction of thiazole derivatives with morpholine and sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain consistent quality. The reaction conditions are carefully monitored to ensure high yield and minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(morpholinosulfonyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted thiazole derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
4-Methyl-5-(morpholinosulfonyl)thiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-5-(morpholinosulfonyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-Methyl-5-(morpholinosulfonyl)thiazol-2-amine stands out due to its unique combination of a thiazole ring with a morpholinosulfonyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
4-methyl-5-morpholin-4-ylsulfonyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3S2/c1-6-7(15-8(9)10-6)16(12,13)11-2-4-14-5-3-11/h2-5H2,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQBHZISLOTOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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